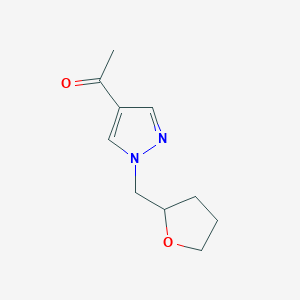![molecular formula C9H13ClN2S B1468060 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine CAS No. 1247359-85-8](/img/structure/B1468060.png)
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine
Overview
Description
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine (CTMP) is a novel compound recently discovered in the field of organic chemistry. It is a heterocyclic compound, containing a nitrogen atom in the five-membered ring and a sulfur atom in the six-membered ring. CTMP has been studied extensively in recent years due to its potential applications in a wide range of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds similar to "1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine" are often synthesized for their potential applications in medicine, agriculture, and materials science. For example, Fleck et al. (2003) discussed the development of an efficient process for the preparation of a key intermediate in the synthesis of premafloxacin, an antibiotic, highlighting the significance of such compounds in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). Similarly, the work by Anderson and Liu (2000) on pyrrole and its derivatives underlines the importance of pyrrolidine structures in the synthesis of biologically active molecules, including drugs and dyes (Anderson & Liu, 2000).
Catalysis and Oxidation Reactions
Research by Dairo et al. (2016) on the aerobic oxidation of cyclic amines to lactams using CeO2-supported gold nanoparticles illustrates the role of pyrrolidine derivatives in catalytic processes, producing important chemical feedstocks like lactams (Dairo, Nelson, Slowing, Angelici, & Woo, 2016). This process is crucial for the synthesis of compounds used in various industrial applications, including the production of nylon.
Potential Anticancer Applications
The discovery of compounds that induce apoptosis, such as the work by Zhang et al. (2005), who identified a novel apoptosis inducer with activity against cancer cell lines, shows the therapeutic potential of chlorothiophenyl and pyrrolidine derivatives in cancer treatment (Zhang et al., 2005). This line of research is critical for developing new anticancer agents.
Biological Imaging
Nolan et al. (2006) synthesized Zinpyr sensors for Zn(II) detection, incorporating pyrrolidine derivatives. These sensors are used in biological imaging to study zinc's role in biological systems, demonstrating the utility of pyrrolidine derivatives in creating sensitive and selective probes for bioimaging applications (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2S/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMVYVIPOBAGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)
![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)

![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)

![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)
![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467994.png)
![({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467995.png)

![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)
